
1-(4-Bromophenyl)cyclopentan-1-ol
Descripción general
Descripción
1-(4-Bromophenyl)cyclopentan-1-ol, also known as 4-bromocyclopentanol, is a brominated cyclopentanol compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 115-117 °C and a melting point of -20 °C. It is a relatively stable compound and can be used in a variety of research and lab experiments. The compound has been studied extensively in the past few decades, and its structure and properties have been well established.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediate Applications
1-(4-Bromophenyl)cyclopentan-1-ol serves as a chemical intermediate in various synthetic pathways. For instance, it has been implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis presents a practical method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the compound's utility in pharmaceutical manufacturing processes (Qiu et al., 2009).
Organic Light Emitting Diodes (OLEDs) and Optoelectronics
The compound is relevant in the field of organic light emitting diodes (OLEDs) and optoelectronics, where cyclometalating ligands play a crucial role. These ligands, including this compound derivatives, enable the tuning of emission wavelength across the visible spectrum, contributing to the development of highly efficient phosphorescent materials for use in displays and illumination devices (Chi & Chou, 2010).
Cyclodextrins and Host-Guest Chemistry
Cyclodextrins, cyclic oligosaccharides known for their ability to form host–guest type inclusion complexes, have a wide range of applications in pharmaceuticals, food and nutrition, and chemical industries. Research on cyclodextrins, which can involve derivatives of this compound, highlights the potential for innovative drug delivery systems, improved food packaging, and chemical separation processes (Sharma & Baldi, 2016).
Environmental and Sustainability Applications
The research on the transformation of biomass-derived furfurals to cyclopentanones and their derivatives, including this compound, underscores the compound's significance in sustainable chemistry. These studies focus on developing environmentally friendly processes for converting renewable resources into valuable chemical intermediates, demonstrating the compound's role in advancing green chemistry initiatives (Dutta & Bhat, 2021).
Propiedades
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRQJDHKLSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


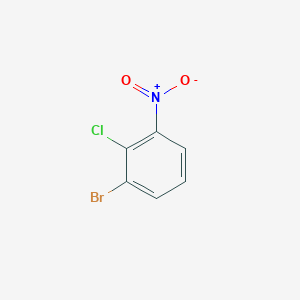

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)
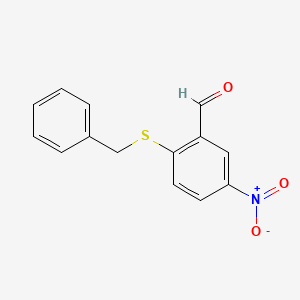


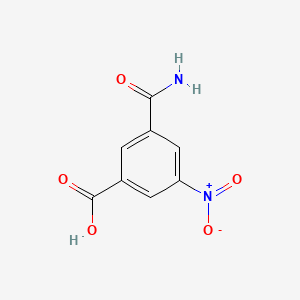
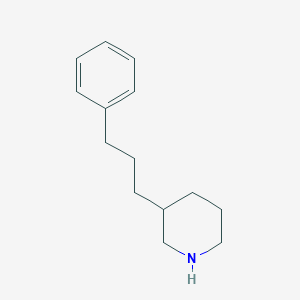

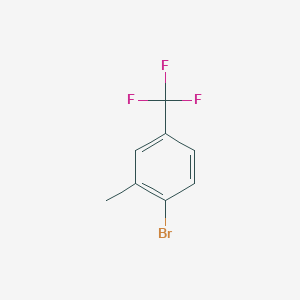

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)